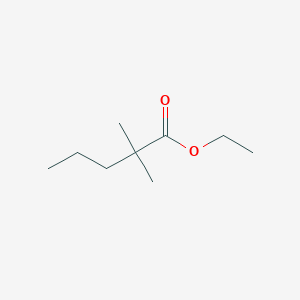
Ethyl 2,2-dimethylpentanoate
Cat. No. B8729434
Key on ui cas rn:
5837-93-4
M. Wt: 158.24 g/mol
InChI Key: XZQBNCXOWSIKEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04775692
Procedure details


Under argon atmosphere, anhydrous THF (120 ml) and dimethyl methylphosphonate (6.5 ml, 60.3 mmol) were cooled to -78° C. After 20 minutes n-butyl lithium (1.62N, 35.7 ml, 57.8 mmol) was added and the mixture was stirred for 30 minutes. Then, ethyl 2,2-dimethylpentanoate (3.81 g, 24.1 mmol) dissolved in 7 ml anhydrous THF was added, and the reaction mixture was stirred at -78° C. for 30 minutes and then at room temperature for 30 minutes. After acidification with acetic acid, THF was distilled off and the residue was extracted with ethyl acetate (150 ml×3). The combined organic layers were washed with water (100 ml) and with brine (100 ml), dried over anhydrous sodium sulfate, and concentrated to give a colorless oily product. Vacuum distillation of the product gave dimethyl 3,3-dimethyl-2-oxo-heptylphosphonate (4.61 g, 19.5 mmol, 81.1%, b.p.: 127°-130° C./ 0.7 mmHg). The structure was identified by the following data.





Yield
81.1%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4].[CH2:8]([Li])CCC.[CH3:13][C:14]([CH3:23])([CH2:20][CH2:21][CH3:22])[C:15]([O:17]CC)=O>C1COCC1>[CH3:23][C:14]([CH3:13])([CH2:20][CH2:21][CH2:22][CH3:8])[C:15](=[O:17])[CH2:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
35.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
Step Two
|
Name
|
|
|
Quantity
|
3.81 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)OCC)(CCC)C
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
6.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CP(OC)(OC)=O
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred at -78° C. for 30 minutes
|
|
Duration
|
30 min
|
WAIT
|
Type
|
WAIT
|
|
Details
|
at room temperature for 30 minutes
|
|
Duration
|
30 min
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
After acidification with acetic acid, THF was distilled off
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the residue was extracted with ethyl acetate (150 ml×3)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with water (100 ml) and with brine (100 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a colorless oily product
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Vacuum distillation of the product
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(CP(OC)(OC)=O)=O)(CCCC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 19.5 mmol | |
| AMOUNT: MASS | 4.61 g | |
| YIELD: PERCENTYIELD | 81.1% | |
| YIELD: CALCULATEDPERCENTYIELD | 80.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
